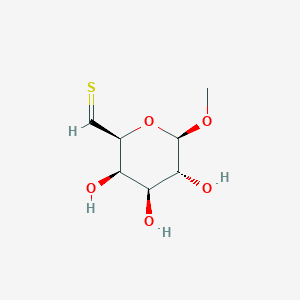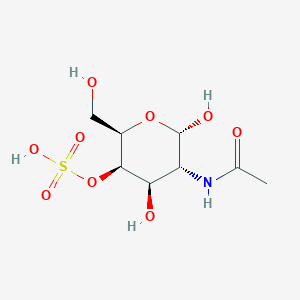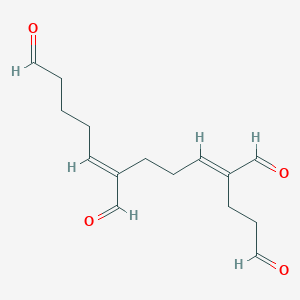
4-Epi-vancosaminyl derivative OF vancomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 4-Epi-Vancosaminyl Derivative of Vancomycin is a modified form of the glycopeptide antibiotic vancomycin. Vancomycin is a crucial antibiotic used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. The modification involves the addition of a 4-epi-vancosamine moiety, which can enhance the antibiotic’s efficacy and potentially overcome resistance mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of the 4-Epi-Vancosaminyl Derivative of Vancomycin involves multiple steps, including the glycosylation of the vancomycin aglycone with the 4-epi-vancosamine moiety. This process typically requires the use of glycosyltransferases, such as GtfE and GtfD, which facilitate the transfer of the sugar moiety to the aglycone . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the enzymes.
Industrial Production Methods: Industrial production of this derivative would likely involve fermentation processes to produce the vancomycin aglycone, followed by enzymatic glycosylation. The use of bioreactors and optimized fermentation conditions can enhance yield and efficiency. Purification steps, including chromatography, are essential to isolate the final product .
化学反応の分析
Types of Reactions: The 4-Epi-Vancosaminyl Derivative of Vancomycin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety or the aglycone.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols .
科学的研究の応用
The 4-Epi-Vancosaminyl Derivative of Vancomycin has several scientific research applications:
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of glycopeptide antibiotics.
Biology: Researchers use this derivative to investigate the mechanisms of bacterial resistance and the role of glycosylation in antibiotic activity.
作用機序
The 4-Epi-Vancosaminyl Derivative of Vancomycin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor, preventing the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall integrity, leading to bacterial cell death . The addition of the 4-epi-vancosamine moiety can enhance binding affinity and reduce susceptibility to resistance mechanisms .
Similar Compounds:
Vancomycin: The parent compound, widely used to treat Gram-positive bacterial infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Oritavancin: A semi-synthetic derivative of vancomycin with enhanced activity against resistant bacteria.
Uniqueness: The this compound is unique due to the presence of the 4-epi-vancosamine moiety, which can improve its efficacy and reduce resistance. This modification distinguishes it from other glycopeptide antibiotics and makes it a valuable candidate for further research and development .
特性
分子式 |
C73H91Cl2N10O26+3 |
|---|---|
分子量 |
1595.5 g/mol |
IUPAC名 |
[(2R)-1-[[(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-2-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium |
InChI |
InChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/p+3/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |
InChIキー |
XJHXLMVKYIVZTE-LOALFDMRSA-Q |
異性体SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC(=O)[C@@H](CC(C)C)[NH2+]C)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)[NH3+])Cl)CO)O)O)(C)[NH3+])O |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)[NH2+]C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)[NH3+])Cl)CO)O)O)(C)[NH3+])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
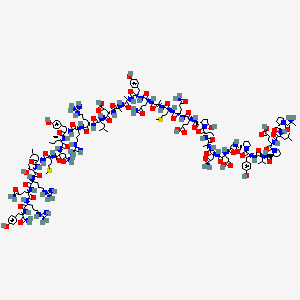
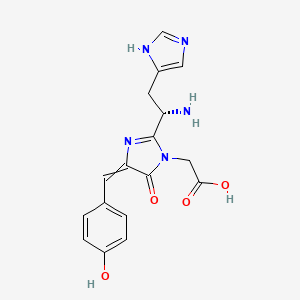
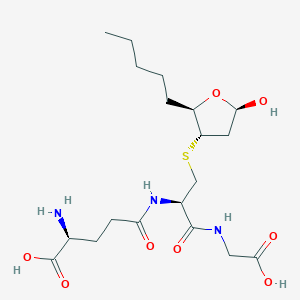

![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)

